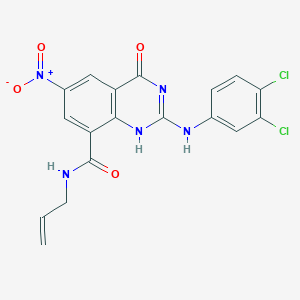

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

Vue d'ensemble

Description

AZ 10417808 est un inhibiteur non peptidique sélectif de la caspase-3, un membre de la famille des protéases à cystéine-acide aspartique (caspases). La caspase-3 joue un rôle crucial dans la phase d'exécution de l'apoptose cellulaire. AZ 10417808 bloque efficacement les caractéristiques cellulaires et biochimiques de l'apoptose en inhibant l'activité de la caspase-3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de AZ 10417808 implique la formation d'une structure de base de quinazoline. Les étapes clés comprennent :

Formation du cycle quinazoline : Cela est généralement réalisé par cyclisation de dérivés d'aniline appropriés avec du formamide ou des réactifs similaires.

Introduction de groupes fonctionnels : Le groupe nitro est introduit par des réactions de nitration, et la partie dichloroaniline est incorporée par substitution aromatique nucléophile.

Modifications finales : Le groupe prop-2-ényle est ajouté par des réactions d'alkylation.

Méthodes de production industrielle : La production industrielle de AZ 10417808 suit des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, est cruciale pour maximiser le rendement et la pureté. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Types de réactions :

Oxydation : AZ 10417808 peut subir des réactions d'oxydation, en particulier au niveau du groupe prop-2-ényle, conduisant à la formation d'époxydes ou de dérivés hydroxylés.

Réduction : Le groupe nitro dans AZ 10417808 peut être réduit en un groupe amino dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que l'acide m-chloroperbenzoïque (mCPBA) ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : L'hydrogénation catalytique ou les hydrures métalliques comme le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Époxydes ou dérivés hydroxylés.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de quinazoline substitués.

4. Applications de la recherche scientifique

AZ 10417808 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de la caspase-3 et ses effets sur l'apoptose.

Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la caspase-3 dans les voies de mort et de survie cellulaires.

Médecine : Applications thérapeutiques potentielles dans les maladies où l'apoptose joue un rôle clé, telles que les maladies neurodégénératives et le cancer.

Industrie : Utilisé dans le développement de médicaments modulateurs de l'apoptose et comme composé de référence dans la découverte de médicaments .

5. Mécanisme d'action

AZ 10417808 exerce ses effets en inhibant sélectivement l'activité de la caspase-3. La caspase-3 est un exécutant critique dans la voie de l'apoptose, responsable du clivage de divers substrats cellulaires conduisant à la mort cellulaire. En inhibant la caspase-3, AZ 10417808 bloque la voie de signalisation de l'apoptose, empêchant ainsi la mort cellulaire. Cette inhibition est dose-dépendante et a été démontrée pour augmenter la viabilité cellulaire dans les modèles d'apoptose .

Composés similaires :

Z-VAD-FMK : Un inhibiteur de caspase à large spectre.

Q-VD-OPh : Un autre puissant inhibiteur de caspase à spectre plus large.

DEVD-CHO : Un inhibiteur spécifique de la caspase-3.

Comparaison :

Sélectivité : AZ 10417808 est très sélectif pour la caspase-3, tandis que Z-VAD-FMK et Q-VD-OPh inhibent plusieurs caspases.

Puissance : AZ 10417808 a une valeur d'IC50 inférieure pour la caspase-3 par rapport à DEVD-CHO, indiquant une puissance plus élevée.

Structure chimique : AZ 10417808 est une petite molécule non peptidique, tandis que certains autres inhibiteurs comme DEVD-CHO sont à base de peptides .

Applications De Recherche Scientifique

Inhibition of Caspase-3

One of the primary applications of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is its role as a selective inhibitor of caspase-3, an essential enzyme in the apoptotic pathway. The compound exhibits Ki values ranging from 90 to 800 nM, demonstrating significant potency in blocking caspase activity .

Cellular Effects

In vitro studies have shown that AZ 10417808 effectively blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y neuroblastoma cells with an IC50 of approximately 14.9 μM . This indicates its potential utility in neuroprotective strategies where modulation of apoptosis is critical.

Targeting Cancer Cells

The ability of AZ 10417808 to inhibit caspase activity positions it as a candidate for cancer therapies aimed at preventing unwanted apoptosis in healthy cells while promoting cell death in cancerous tissues. Its selective action may allow for more refined treatment protocols that minimize side effects associated with conventional chemotherapies.

Research Case Studies

- Neuroblastoma Research : In studies involving neuroblastoma cell lines, AZ 10417808 has been shown to reduce apoptosis rates under stress conditions, suggesting a protective effect on neuronal cells .

- Combination Therapies : Preliminary research indicates that combining AZ 10417808 with traditional chemotherapeutic agents may enhance therapeutic efficacy by allowing for a more controlled apoptotic response in tumor cells while protecting normal cells from collateral damage .

Mécanisme D'action

AZ 10417808 exerts its effects by selectively inhibiting caspase-3 activity. Caspase-3 is a critical executioner in the apoptosis pathway, responsible for the cleavage of various cellular substrates leading to cell death. By inhibiting caspase-3, AZ 10417808 blocks the apoptosis signaling pathway, thereby preventing cell death. This inhibition is dose-dependent and has been shown to increase cell viability in apoptosis models .

Comparaison Avec Des Composés Similaires

Z-VAD-FMK: A broad-spectrum caspase inhibitor.

Q-VD-OPh: Another potent caspase inhibitor with a broader spectrum.

DEVD-CHO: A specific inhibitor of caspase-3.

Comparison:

Selectivity: AZ 10417808 is highly selective for caspase-3, whereas Z-VAD-FMK and Q-VD-OPh inhibit multiple caspases.

Potency: AZ 10417808 has a lower IC50 value for caspase-3 compared to DEVD-CHO, indicating higher potency.

Chemical Structure: AZ 10417808 is a non-peptide small molecule, while some other inhibitors like DEVD-CHO are peptide-based .

Activité Biologique

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, also known as AZ 10417808, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and apoptosis modulation.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 434.23 g/mol. It features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring, along with multiple functional groups that contribute to its biological activity.

AZ 10417808 is recognized as a selective non-peptide inhibitor of caspase-3, an enzyme crucial for the execution phase of apoptosis. The compound exhibits Ki values ranging from 90 to 800 nM against human caspase-3, demonstrating significant selectivity over other caspases (Ki > 10 µM) . This inhibition effectively blocks cellular and biochemical features of apoptosis in various cell types, highlighting its potential in cancer therapy.

Biological Activity

The biological activity of AZ 10417808 can be summarized as follows:

Anticancer Activity

Research indicates that AZ 10417808 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, studies have demonstrated its effectiveness against Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, with notable inhibition of cell proliferation .

Cardiovascular Effects

Preliminary studies on related quinazoline derivatives have indicated potential cardiovascular effects, including blood pressure regulation and heart rate control. While direct studies on AZ 10417808 are lacking, the structural characteristics may imply similar effects .

Comparative Analysis

The following table compares AZ 10417808 with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AZ 10417808 | Contains dichloroaniline moiety and nitro group | Selective caspase-3 inhibitor; anticancer activity |

| 2-(3-chloroanilino)-6-nitroquinazoline | Lacks propene side chain; has one chlorine | Moderate antibacterial activity |

| 4-(dichloromethyl)quinazoline | Different substitution pattern; no carboxamide | Anticancer potential |

| 6-nitroquinazolinone | Simplified structure; lacks additional substituents | Limited antimicrobial activity |

This comparison illustrates that the unique combination of substituents in AZ 10417808 enhances its biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:

- In vitro Studies : A study demonstrated that quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, with IC50 values often in the nanomolar range .

- In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds often induce apoptosis through caspase activation and modulation of cell cycle checkpoints .

Propriétés

IUPAC Name |

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBILPOZTRGZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587874 | |

| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331645-84-2 | |

| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.